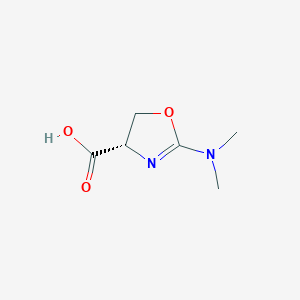![molecular formula C38H34N2O2P2 B12865412 (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, particularly in the synthesis of enantioselective compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between 6,6’-dimethoxy-2-bromobiphenyl and phenylboronic acid.
Introduction of Phosphine Groups: The diphenylphosphanyl groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Formation of the Diamine:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorodiphenylphosphine, triethylamine.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is extensively used in scientific research due to its versatility and effectiveness in catalysis:
Chemistry: It is used as a chiral ligand in asymmetric hydrogenation, hydroformylation, and Heck reactions, facilitating the synthesis of enantioselective compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products requiring precise catalytic processes.
Wirkmechanismus
The mechanism by which ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves the formation of stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of enantioselective products. The molecular targets include transition metal centers, and the pathways involve coordination chemistry and catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine: The enantiomer of the compound, used in similar catalytic processes but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another widely used chiral diphosphine ligand with a different backbone structure.
1,2-Bis(diphenylphosphino)ethane (DPPE): A simpler diphosphine ligand used in various catalytic processes.
Uniqueness
®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is unique due to its specific chiral environment and the presence of methoxy groups, which enhance its solubility and reactivity in certain catalytic processes. Its ability to form highly stable complexes with transition metals makes it particularly valuable in asymmetric catalysis.
Eigenschaften
Molekularformel |
C38H34N2O2P2 |
|---|---|
Molekulargewicht |
612.6 g/mol |
IUPAC-Name |
N-diphenylphosphanyl-2-[2-(diphenylphosphanylamino)-6-methoxyphenyl]-3-methoxyaniline |
InChI |
InChI=1S/C38H34N2O2P2/c1-41-35-27-15-25-33(39-43(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)38-34(26-16-28-36(38)42-2)40-44(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28,39-40H,1-2H3 |
InChI-Schlüssel |
FXWIYEOIADWJET-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NP(C3=CC=CC=C3)C4=CC=CC=C4)NP(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865331.png)



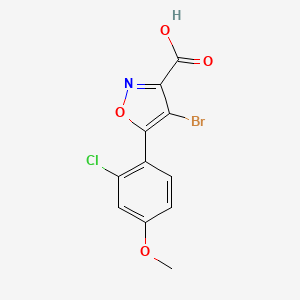
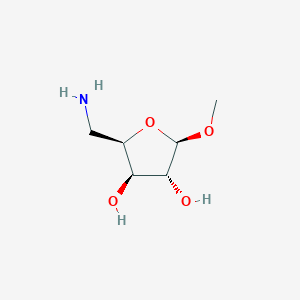

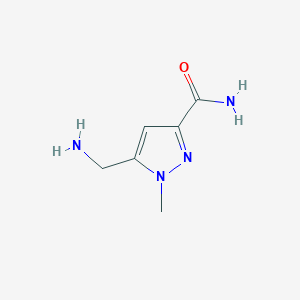
![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
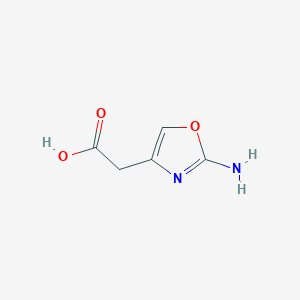
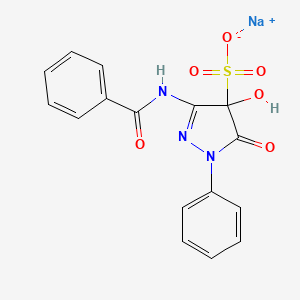
![1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865408.png)

